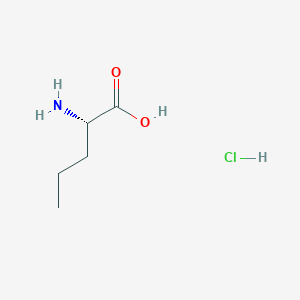

(S)-2-Aminopentanoic acid hydrochloride

Übersicht

Beschreibung

(S)-2-Aminopentanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry and biochemistry due to its role as a building block in the synthesis of peptides and proteins. The hydrochloride form enhances its solubility in water, making it easier to handle in various chemical reactions and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Aminopentanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Aminopentanoic acid.

Hydrochloride Formation: The precursor is treated with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution at room temperature.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required quality standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Aminopentanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Aminopentanoic acid hydrochloride exhibits several biological activities:

- Immunosuppressive Properties : Research indicates that this compound can suppress immune responses, making it a candidate for treating autoimmune diseases and preventing organ transplant rejection. Studies have shown its efficacy in inhibiting lymphocyte proliferation in mixed lymphocyte reactions (MLR) .

- Neuroprotective Effects : Preliminary studies suggest that (S)-2-Aminopentanoic acid may provide neuroprotective benefits, although the mechanisms are not fully understood .

Pharmaceutical Applications

This compound is being explored for its therapeutic potential in various medical conditions:

- Autoimmune Diseases : Its immunosuppressive action positions it as a potential treatment for conditions such as rheumatoid arthritis and lupus .

- Transplant Medicine : It may be used to enhance graft survival rates by reducing rejection rates in organ transplantation .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Immunosuppressive | Inhibits lymphocyte proliferation | |

| Neuroprotective | Potential protective effects on neuronal cells | |

| Hypoglycemic | Possible reduction of blood sugar levels |

Table 2: Pharmaceutical Applications

| Application Area | Specific Use | References |

|---|---|---|

| Autoimmune Diseases | Treatment for rheumatoid arthritis, lupus | |

| Organ Transplantation | Reducing rejection rates |

Case Studies

- Immunosuppressive Activity Study :

-

Neuroprotective Effects Study :

- Research indicated that this compound might mitigate neurodegeneration in experimental models, suggesting its potential role in treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of (S)-2-Aminopentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The carboxyl group can participate in coordination with metal ions, affecting the overall conformation and function of proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Aminopentanoic acid hydrochloride: The enantiomer of (S)-2-Aminopentanoic acid hydrochloride, with similar chemical properties but different biological activities.

2-Aminobutanoic acid hydrochloride: A shorter-chain analog with different reactivity and applications.

2-Aminohexanoic acid hydrochloride: A longer-chain analog with distinct properties and uses.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other analogs. Its solubility in water and ability to form stable salts make it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

(S)-2-Aminopentanoic acid hydrochloride, commonly known as L-norvaline, is a non-proteinogenic amino acid with significant biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and metabolic regulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

- Chemical Formula : C5H12ClN

- Molecular Weight : 117.15 g/mol

- Structure : It is characterized by a straight-chain structure with an amino group and a carboxylic acid group.

This compound exhibits several biological activities through various mechanisms:

- Neuroprotective Effects : Research indicates that L-norvaline may protect nerve cells from damage by influencing neurotransmitter release and uptake. This modulation affects signaling pathways related to cellular communication, potentially offering protective effects against neurodegenerative conditions.

- Hypoglycemic Properties : Some studies suggest that L-norvaline may have hypoglycemic effects, although the exact mechanisms remain unclear. It is hypothesized that it might influence glucose metabolism pathways.

- Immunosuppressive Activity : Unique among amino acids, L-norvaline possesses specific immunosuppressive properties, which may be beneficial in certain medical applications, particularly in transplant medicine.

Neuroprotection

A study exploring the neuroprotective effects of L-norvaline demonstrated its ability to reduce oxidative stress in neuronal cells. The compound was shown to maintain mitochondrial integrity and prevent apoptosis in models of oxidative damage. This suggests a potential therapeutic role in conditions like Alzheimer's disease and other neurodegenerative disorders.

Metabolic Regulation

In another study involving ethanol-exposed HepG2 cells, L-norvaline supplementation normalized levels of crucial metabolites such as leucine and arginine. It also reversed mitochondrial dysfunction induced by ethanol exposure, indicating its role in metabolic regulation and potential as a therapeutic agent for alcohol-related liver diseases .

Applications in Medicine and Industry

This compound has diverse applications:

- Therapeutics : Investigated for its potential use as a neurotransmitter analog and for its role in metabolic disorders.

- Research : Used as a building block in peptide synthesis and as a model compound for studying amino acid metabolism.

- Industry : Employed in the production of specialty chemicals with specific properties due to its unique structural features .

Comparative Analysis

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-2-Aminobutyric acid hydrochloride | Shorter carbon chain than L-norvaline | Less hydrophobic; different biological activities |

| (S)-2-Aminohexanoic acid hydrochloride | Longer carbon chain; potentially different activities | Greater hydrophobicity; distinct metabolic roles |

| Valine | Branched-chain amino acid | More common in proteins; different functional roles |

Eigenschaften

IUPAC Name |

(2S)-2-aminopentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXIIAPIURLROR-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.